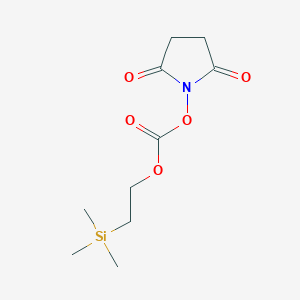
2,5-二氧代吡咯烷-1-基 (2-(三甲基甲硅烷基)乙基) 碳酸酯
描述
“2,5-Dioxopyrrolidin-1-yl (2-(trimethylsilyl)ethyl) carbonate” is a chemical compound with the formula C10H17NO5Si . It is used in research and has a molecular weight of 259.33 .
Molecular Structure Analysis
The molecular structure of this compound includes 17 heavy atoms . The compound has 6 rotatable bonds, 5 H-bond acceptors, and no H-bond donors . The fraction of sp3 hybridized carbons (Fraction Csp3) is 0.7 .Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 308.6±44.0 °C and a predicted density of 1.17±0.1 g/cm3 . It is soluble in methanol . The compound has a lipophilicity Log Po/w (iLOGP) of 2.43 .科学研究应用
有机碳酸酯的合成
有机碳酸酯在合成单体、聚合物、表面活性剂和增塑剂等重要的工业化合物中至关重要,并用作燃料添加剂。从光气化向更绿色的合成路线(如尿素醇解、使用 CO2 羰基化醇和酯交换)的转变,突出了向环保方法的演变。这些进步不仅利用了 CO2,还提供了实现可持续化学合成的途径,证明了有机碳酸酯在工业化学中的广泛适用性 (Shukla & Srivastava, 2017)。
生物医学应用的聚合物设计
在生物医学材料领域,已经探索了三亚甲基碳酸酯 (TMC) 单元与乙二醇 (EG) 单元相结合来设计可生物降解的聚合物。此类聚合物对于创建各种纳米结构是有利的,可能适用于生物医学材料,从而强调了有机碳酸酯在推进医疗技术和材料科学中的重要作用 (Ajiro et al., 2016)。
化学固定和 CO2 转化
将 CO2 固定和转化为环状和笼状金属碳酸酯代表了通过将 CO2 回收成有价值的化合物来应对气候变化的关键一步。这种方法不仅减少了 CO2 排放,还引入了合成复杂金属碳酸酯结构的创新途径,这些结构可能在催化到材料科学等领域具有应用 (Sołtys-Brzostek et al., 2017)。
水处理的高级氧化工艺
以过硫酸盐为基础的高级氧化工艺 (AOP) 作为传统 AOP 的替代品的发展突出了有机碳酸酯在环境修复中的重要性。这些能够降解各种有机污染物的工艺,强调了有机碳酸酯在提高污染处理效率和底物范围中的作用,从而有助于获得更清洁的水和更健康的环境 (Lee et al., 2020)。
可持续能源创新
在包括混合燃料电池系统和高温 CO2 气体分离工艺在内的能源应用中使用熔融碳酸酯,例证了碳酸酯在可持续能源技术中的创新应用。这种探索不仅促进了清洁能源解决方案,还展示了碳酸酯在未来可持续能源技术发展中的潜力 (Frangini & Masi, 2016)。
安全和危害
作用机制
Target of Action
The primary target of the compound 2,5-Dioxopyrrolidin-1-yl (2-(trimethylsilyl)ethyl) carbonate, also known as Teoc-OSu, is amino acids . It acts as an acylating reagent to produce Teoc-amino acid derivatives .
Mode of Action
The compound Teoc-OSu interacts with its targets, the amino acids, through a process known as acylation . In this process, the Teoc-OSu compound binds to the amino group of the amino acids, resulting in the formation of Teoc-amino acid derivatives .
Biochemical Pathways
The biochemical pathway affected by Teoc-OSu is the acylation pathway of amino acids . The downstream effects of this pathway involve the modification of the amino acids, which can influence protein structure and function.
Result of Action
The molecular and cellular effects of Teoc-OSu’s action involve the modification of amino acids to form Teoc-amino acid derivatives . These derivatives can influence the structure and function of proteins, potentially leading to changes in cellular processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Teoc-OSu. For instance, the compound should be stored in a dry environment at 2-8°C to maintain its stability The pH of the environment can also affect the acylation process
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-trimethylsilylethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5Si/c1-17(2,3)7-6-15-10(14)16-11-8(12)4-5-9(11)13/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDNDAMSCINJDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407561 | |
| Record name | 1-({[2-(Trimethylsilyl)ethoxy]carbonyl}oxy)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78269-85-9 | |
| Record name | 2,5-Dioxo-1-pyrrolidinyl [2-(trimethylsilyl)ethyl] carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78269-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-({[2-(Trimethylsilyl)ethoxy]carbonyl}oxy)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-(Trimethylsilyl)ethoxycarbonyloxy]pyrrolidin-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine](/img/structure/B1352319.png)


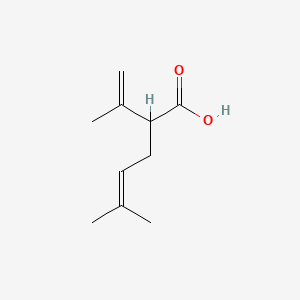
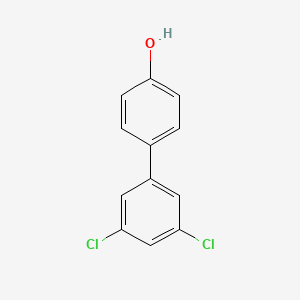

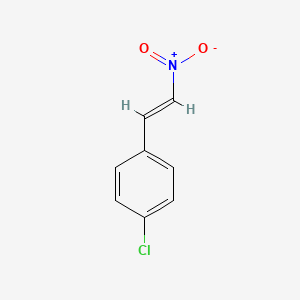
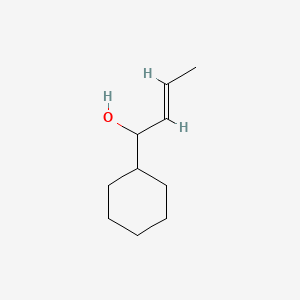
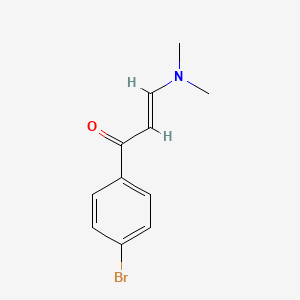
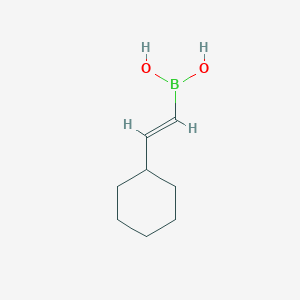
![7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B1352358.png)
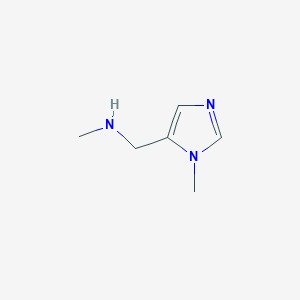
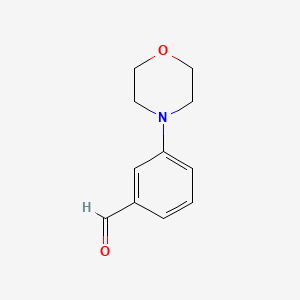
![[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol](/img/structure/B1352362.png)
